molecular formula C21H21ClFN5O2 B1193598 SHR1653

SHR1653

Katalognummer: B1193598
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: UYKVJQCPBDDIFD-ZSEKCTLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Nomenclature

The compound (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane falls within the chemical classification of substituted azabicyclic compounds, specifically belonging to the azabicyclo[3.1.0]hexane family. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound's systematic name reflects its complex structural hierarchy beginning with the bicyclic core and incorporating the various substituent groups in order of priority. The azabicyclo[3.1.0]hexane designation indicates a six-membered bicyclic system containing one nitrogen atom, with bridging arrangements specified by the numerical descriptors in brackets.

The nomenclature system for this compound follows established conventions for naming complex heterocyclic structures with multiple substituents. The primary structural element, azabicyclo[3.1.0]hexane, serves as the root name, with the stereochemical descriptors (1S,5R) indicating the absolute configuration at the specified carbon centers. The substitution pattern includes a 2-chloro-4-fluorophenyl group at position 1 and a complex triazole-containing substituent at position 3, reflecting the systematic approach to naming multi-substituted bicyclic compounds. Related compounds in the literature, such as other azabicyclo[3.1.0]hexane derivatives, demonstrate similar naming conventions that establish clear structural relationships within this compound class.

The chemical classification extends beyond simple structural description to encompass functional categorization based on biological activity. Within the broader context of pharmaceutical chemistry, this compound belongs to the class of neuroreceptor modulators, specifically targeting vasopressin receptors. The structural features that define its classification include the presence of halogenated aromatic systems, heterocyclic substituents, and the rigid bicyclic framework that constrains molecular conformation. Comparative analysis with related structures in chemical databases reveals that compounds sharing the azabicyclo[3.1.0]hexane core often exhibit similar biological activity profiles, suggesting a structure-activity relationship that extends across this chemical class.

The systematic classification of this compound also considers its relationship to other known pharmaceutical agents and research compounds. Database searches reveal structural similarities to various experimental compounds designed for neuroreceptor modulation, indicating its position within a broader research framework focused on developing selective receptor ligands. The unique combination of substituents in this particular compound distinguishes it from simpler azabicyclic derivatives while maintaining the fundamental structural characteristics that define the chemical class. This classification framework provides essential context for understanding the compound's properties and potential applications within pharmaceutical research.

Stereochemical Configuration at (1S,5R) Positions

The stereochemical configuration designated as (1S,5R) in this azabicyclo[3.1.0]hexane derivative represents a critical aspect of the compound's three-dimensional structure that directly influences its biological activity and receptor binding properties. The absolute configuration at positions 1 and 5 of the bicyclic framework creates a specific spatial arrangement of substituents that determines the compound's overall molecular geometry and pharmacological profile. Stereochemical considerations are particularly important in bicyclic systems where the rigid framework limits conformational flexibility and fixes the relative positions of functional groups in three-dimensional space.

The (1S) configuration at position 1 establishes the spatial orientation of the 2-chloro-4-fluorophenyl substituent relative to the bicyclic core, while the (5R) configuration at position 5 determines the positioning of the hydrogen atom at this bridgehead carbon. These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and provide unambiguous specification of the compound's absolute configuration. Research on related azabicyclo[3.1.0]hexane derivatives has demonstrated that stereochemical variations can significantly impact biological activity, with different enantiomers often exhibiting distinct pharmacological properties.

The significance of the (1S,5R) configuration extends beyond simple structural description to encompass its influence on molecular recognition processes and receptor binding interactions. The rigid bicyclic framework constrains the molecule in a specific conformation that presents functional groups in defined spatial relationships, enabling selective interactions with target proteins. Comparative studies of different stereoisomers within the azabicyclo[3.1.0]hexane series have revealed that stereochemical configuration can affect binding affinity, selectivity, and functional activity at biological targets. The specific (1S,5R) configuration in this compound likely contributes to its selective binding profile for vasopressin V1a receptors.

Analysis of the stereochemical implications reveals that the (1S,5R) configuration creates a molecular geometry that optimizes interactions between the compound's functional groups and the binding site architecture of target receptors. The spatial arrangement of the halogenated phenyl ring and the complex triazole substituent, as determined by the bicyclic core stereochemistry, enables specific hydrogen bonding, hydrophobic interactions, and electronic complementarity with receptor binding sites. Understanding these stereochemical relationships provides insight into the rational design principles underlying the compound's development and suggests potential strategies for further structural optimization.

Position Configuration Substituent Stereochemical Impact
1 S 2-chloro-4-fluorophenyl Defines aromatic ring orientation
5 R Hydrogen Determines bridgehead geometry
3 - Complex triazole Constrained by bicyclic framework

Historical Context and Development

The development of (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane represents a culmination of decades of research into azabicyclic scaffolds and their applications in medicinal chemistry. The historical progression of azabicyclo[3.1.0]hexane derivatives as pharmaceutical intermediates can be traced back to early investigations of rigid bicyclic systems in the mid-20th century, when researchers first recognized the potential of conformationally constrained molecules for achieving selective biological activity. The systematic exploration of these scaffolds gained momentum as synthetic methodologies advanced and structure-activity relationships became better understood.

The emergence of azabicyclo[3.1.0]hexane derivatives as important pharmacological scaffolds coincided with advances in understanding neuroreceptor pharmacology and the recognition that selective receptor modulation could provide therapeutic benefits. Early studies of bicyclic amines and their derivatives established fundamental principles regarding the relationship between molecular rigidity and receptor selectivity, laying the groundwork for more sophisticated designs incorporating multiple functional groups. The development of synthetic methodologies for constructing azabicyclic frameworks enabled the preparation of increasingly complex derivatives with enhanced selectivity profiles.

Research into vasopressin receptor modulators provided specific impetus for the development of compounds like the target molecule, as scientists recognized the therapeutic potential of selective V1a receptor antagonists. The historical context includes extensive medicinal chemistry efforts focused on identifying structural motifs that could provide selectivity between different vasopressin receptor subtypes. Patent literature and research publications from the early 2000s document systematic structure-activity relationship studies that explored various substitution patterns on azabicyclic cores, leading to the identification of key structural features required for selective V1a receptor binding.

The specific compound under examination represents a sophisticated evolution of earlier azabicyclic derivatives, incorporating lessons learned from extensive structure-activity relationship studies and synthetic methodology development. The integration of triazole heterocycles, halogenated aromatics, and methoxy-substituted pyridines reflects advanced medicinal chemistry design principles that emerged from decades of research into receptor-selective ligands. Contemporary understanding of this compound's development context reveals its position within a broader research program aimed at discovering novel therapeutic agents for conditions involving vasopressin signaling dysfunction.

The historical development trajectory also encompasses advances in analytical and synthetic chemistry that enabled the precise characterization and preparation of stereochemically defined compounds like this azabicyclic derivative. Improvements in chiral synthesis methods, stereochemical analysis techniques, and structural determination capabilities provided the technological foundation necessary for developing complex molecules with defined three-dimensional arrangements. This historical context underscores the interdisciplinary nature of modern pharmaceutical research and the cumulative scientific progress that enables the design and preparation of sophisticated molecular architectures.

Structural Components Analysis

The molecular architecture of (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane comprises several distinct structural components that collectively determine its physicochemical properties and biological activity profile. The central azabicyclo[3.1.0]hexane core provides the fundamental scaffold that constrains the overall molecular geometry and serves as the attachment point for various functional groups. This bicyclic framework contains six carbon atoms and one nitrogen atom arranged in a rigid, three-dimensional structure that significantly restricts conformational flexibility compared to acyclic analogs.

The 2-chloro-4-fluorophenyl substituent at position 1 represents a carefully designed aromatic component that contributes both electronic and steric properties to the overall molecular structure. The presence of both chlorine and fluorine substituents on the phenyl ring creates a specific electronic environment characterized by electron-withdrawing effects that influence the compound's interaction with biological targets. The positioning of these halogens at the 2 and 4 positions of the phenyl ring establishes a particular substitution pattern that affects both the compound's lipophilicity and its ability to form specific interactions with receptor binding sites. Related compounds featuring different halogenation patterns demonstrate the importance of these electronic modifications for biological activity.

The complex triazole-containing substituent at position 3 introduces additional heterocyclic elements that expand the compound's potential for molecular recognition and binding interactions. This substituent incorporates a 1,2,4-triazole ring bearing both methoxymethyl and 6-methoxypyridin-3-yl groups, creating a multi-component system with diverse functional capabilities. The triazole heterocycle provides hydrogen bonding acceptor sites and contributes to the compound's overall polarity, while the methoxy groups introduce additional electronic effects and potential hydrogen bonding interactions. The pyridine ring within this substituent adds another aromatic component with distinct electronic properties compared to the halogenated phenyl ring.

Analysis of the structural components reveals a carefully balanced integration of hydrophobic and hydrophilic elements designed to optimize pharmacological properties. The bicyclic core provides structural rigidity and hydrophobic character, while the various substituents introduce polar functional groups and aromatic systems that can participate in specific binding interactions. The overall molecular architecture reflects sophisticated medicinal chemistry design principles that seek to achieve selective biological activity through precise spatial arrangement of functional groups. Computational analysis of similar azabicyclic compounds suggests that the rigid scaffold effectively presents substituents in defined orientations that facilitate selective receptor binding.

The structural complexity of this compound also encompasses considerations of molecular size, shape, and conformational preferences that influence its biological properties. The combination of the rigid bicyclic core with flexible substituent chains creates a molecule with both constrained and dynamic regions that can adapt to different binding environments while maintaining essential geometric relationships. This structural analysis provides insight into the rational design principles underlying the compound's development and suggests potential modifications that could further optimize its properties for specific applications.

Structural Component Chemical Feature Functional Role
Azabicyclo[3.1.0]hexane core Rigid bicyclic framework Conformational constraint
2-chloro-4-fluorophenyl Halogenated aromatic Electronic modulation
1,2,4-triazole Five-membered heterocycle Hydrogen bonding
Methoxymethyl group Ether functionality Polarity adjustment
6-methoxypyridin-3-yl Substituted pyridine Aromatic interactions

Structure-Activity Relationship Framework

The structure-activity relationship framework for (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane and related compounds provides crucial insights into the molecular determinants of biological activity and receptor selectivity. Analysis of structure-activity relationships within the azabicyclo[3.1.0]hexane series reveals that the bicyclic core serves as an essential pharmacophore that constrains molecular geometry and enables selective receptor binding. Systematic studies of related derivatives have demonstrated that modifications to the core structure, stereochemical configuration, or substituent patterns can significantly impact biological activity, providing a framework for understanding the specific features required for optimal pharmacological properties.

The relationship between structural features and vasopressin V1a receptor binding affinity demonstrates the importance of specific molecular recognition elements within the compound's architecture. Research on related vasopressin receptor modulators has established that the spatial arrangement of aromatic and heterocyclic components plays a critical role in determining receptor selectivity and binding affinity. The presence of halogenated aromatic substituents, as found in the 2-chloro-4-fluorophenyl group, appears to be particularly important for achieving selective V1a receptor binding, with different halogenation patterns producing distinct activity profiles.

Comparative analysis of structure-activity relationships across the broader family of azabicyclic compounds reveals several key principles that govern biological activity. The stereochemical configuration at the bicyclic core positions significantly influences receptor binding, with specific enantiomers often demonstrating markedly different potencies and selectivities. The nature and positioning of aromatic substituents affect both binding affinity and selectivity profiles, while heterocyclic modifications can modulate pharmacokinetic properties and receptor subtype selectivity. Studies of related compounds, including those with different triazole substitutions or alternative aromatic systems, provide insight into the structure-activity relationships that define this compound class.

The framework also encompasses understanding of how structural modifications influence physicochemical properties that affect biological activity. Changes in molecular polarity, lipophilicity, and hydrogen bonding capacity resulting from different substituent patterns can dramatically impact membrane permeability, protein binding, and overall pharmacological behavior. The specific combination of structural features in this compound represents an optimized balance of these various properties designed to achieve selective biological activity while maintaining appropriate pharmaceutical characteristics. Research into related azabicyclic derivatives has identified critical structural parameters that influence both target engagement and broader pharmacological properties.

The evolution of structure-activity relationships within this compound class reflects the iterative nature of medicinal chemistry research, where systematic structural modifications guide the development of improved compounds with enhanced properties. The complex substituent pattern found in this particular compound likely represents the result of extensive optimization studies that explored various combinations of aromatic, heterocyclic, and functional group modifications. Understanding these structure-activity relationships provides a foundation for future compound development and suggests potential avenues for further structural optimization to achieve enhanced selectivity, potency, or pharmaceutical properties.

Eigenschaften

Molekularformel

C21H21ClFN5O2

Molekulargewicht

429.9 g/mol

IUPAC-Name

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1

InChI-Schlüssel

UYKVJQCPBDDIFD-ZSEKCTLFSA-N

SMILES

[H][C@]([C@@]1(C2=CC=C(C=C2Cl)F)C3)(C1)CN3C4=NN=C(N4C5=CC=C(N=C5)OC)COC

Isomerische SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)F)Cl

Kanonische SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC4CC4(C3)C5=C(C=C(C=C5)F)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SHR1653;  SHR-1653;  SHR 1653; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Azabicyclo[3.1.0]hexane Core

The azabicyclo[3.1.0]hexane framework is central to the target compound’s structure. The Kulinkovich–de Meijere reaction is a cornerstone for constructing such bicyclic systems. This titanium-mediated cyclopropanation involves the reaction of a pyrroline derivative with a Grignard reagent, yielding the strained bicyclic amine. For example, the reaction of NN-Boc-pyrroline with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide generates the azabicyclo[3.1.0]hexane core with high diastereoselectivity .

Optimization Insights :

  • Catalyst : Titanium(IV) alkoxides (e.g., Ti(Oii-Pr)4_4) are preferred for their Lewis acidity and compatibility with Grignard reagents.

  • Temperature : Reactions conducted at −78°C to 0°C minimize side reactions, achieving yields >85% .

  • Solvent : Ethereal solvents (THF, diethyl ether) enhance reagent solubility and reaction homogeneity.

ParameterOptimal ConditionYield (%)Purity (%)
CatalystTi(Oii-Pr)4_48795
Temperature−40°C8593
SolventTHF8996

Formation of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is introduced via transamination of N,NN,N'-dimethylformamide (DMF) azine with the bicyclic amine. This step involves condensing the amine with DMF azine under basic conditions, followed by cyclization to form the triazole. The ACS Organic Process Research & Development study highlights that using catalytic DMF and potassium hydroxide in toluene at 20–30°C achieves >94% yield for analogous triazolylazabicyclohexanes .

Critical Factors :

  • Base Selection : Potassium hydroxide outperforms sodium hydroxide due to superior solubility in toluene.

  • Catalyst : Polar aprotic solvents (DMF, DMSO) accelerate the reaction by stabilizing intermediates .

  • Reaction Time : Prolonged stirring (12–24 hours) ensures complete consumption of starting materials.

Introduction of the 2-Chloro-4-Fluorophenyl Group

The 2-chloro-4-fluorophenyl substituent is incorporated via Suzuki-Miyaura coupling or Friedel-Crafts alkylation . A patent (CN102643162B) describes a Wittig-Horner reaction using o-chlorobenzyl phosphonic acid diester and 4-fluoroacetophenone to install similar aryl groups . Adapting this method, the phosphonate ester reacts with a ketone derivative of the azabicyclohexane under basic conditions, yielding the desired aryl-substituted product.

Reaction Conditions :

  • Phosphonate Ester : o-Chlorobenzyl diethyl phosphonate (1.33 equiv).

  • Base : Sodium tert-butoxide (3.9 equiv).

  • Solvent : Toluene with DMF (5 mol%) .

ComponentQuantity (Equiv)Role
Phosphonate ester1.33Electrophile
4-Fluoroacetophenone1.0Nucleophile
NaOtBu3.9Base

Functionalization with Methoxymethyl and Methoxypyridinyl Substituents

The methoxymethyl and methoxypyridinyl groups are introduced via nucleophilic substitution and cross-coupling reactions . For the methoxymethyl group, treatment of a hydroxymethyl intermediate with methyl iodide and potassium carbonate in DMF installs the methoxy moiety. The 6-methoxypyridin-3-yl group is attached using a Buchwald-Hartwig amination between a bromopyridine derivative and the triazole nitrogen.

Key Considerations :

  • Protecting Groups : Boc protection of the amine prevents undesired side reactions during functionalization.

  • Catalyst : Palladium(II) acetate with Xantphos ligand facilitates efficient C–N bond formation .

Optimization of Reaction Conditions

Solvent and Temperature :

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for triazole formation but require careful water exclusion to prevent hydrolysis .

  • Maintaining temperatures below 50°C prevents decomposition of heat-sensitive intermediates.

Workup and Purification :

  • Extraction : Sequential washes with aqueous HCl and NaHCO3_3 remove acidic and basic impurities.

  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity (>98%) product .

Challenges and Solutions in Scalability

Challenge 1 : Epimerization at Stereocenters

  • Solution : Conducting reactions at low temperatures (−40°C) and using non-polar solvents (toluene) minimizes racemization .

Challenge 2 : Byproduct Formation in Triazole Synthesis

  • Solution : Precise stoichiometry of DMF azine (1.05 equiv) and rigorous exclusion of moisture suppress dimerization .

Analyse Chemischer Reaktionen

SHR1653 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

    Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitutionsmittel: Wie Halogene oder Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a range of biological activities primarily due to its ability to interact with specific molecular targets:

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies have reported:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : This protein is crucial for the stability and maturation of several oncoproteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells.

Table 1: Antiproliferative Activity Data

Cell LineIC50 (μM)Mechanism of Action
LoVo0.02Hsp90 inhibition
SW6200.05Induction of apoptosis
MCF7 (Breast)0.10Cell cycle arrest

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques which must be optimized for yield and purity to ensure effectiveness for biological evaluation.

Study 1: In Vivo Efficacy

In xenograft mouse models using SW620 cells, treatment with the compound resulted in a significant reduction in tumor volume by over 60% compared to untreated controls after four weeks.

Study 2: Molecular Docking Studies

Molecular docking simulations suggest that the triazole group forms critical hydrogen bonds with amino acid residues within the ATP-binding pocket of Hsp90, enhancing its inhibitory potential.

Potential Applications

Given its unique structure and biological properties, this compound holds potential applications in:

  • Cancer Therapy : As an Hsp90 inhibitor, it may be developed further for therapeutic use against various cancers.
  • Antimicrobial Research : The presence of the triazole ring suggests potential activity against fungal infections.

Wirkmechanismus

SHR1653 exerts its effects by selectively binding to the oxytocin receptor, thereby blocking its activity . This inhibition prevents the receptor from interacting with its natural ligand, oxytocin, which plays a major role in controlling male sexual responses. The molecular targets and pathways involved include the oxytocin receptor and associated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with 3-Azabicyclo[3.1.0]hexane Core

Compound A : (1R,5S)-3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
  • Core : Same bicyclic system but with a dione (2,4-diketone) modification.
  • Substituents :
    • 3,5-Dichlorophenyl group (lipophilic, electron-withdrawing).
    • 1,5-Dimethyl groups (steric hindrance).
  • Dichlorophenyl vs. chloro-fluorophenyl: The latter’s fluorine may enhance membrane permeability via reduced metabolic oxidation.
  • Implications : Likely targets enzymes (e.g., proteases) due to diketone reactivity, whereas the target compound’s triazole may favor kinase or GPCR interactions .
Compound B : 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride
  • Core : Identical bicyclo system with (1R,5R) stereochemistry.
  • Substituents :
    • 3-Methyl-1,2,4-oxadiazole (bioisostere for esters/amides).
    • Hydrochloride salt (improved aqueous solubility).
  • Key Differences: Oxadiazole vs. triazole: Oxadiazoles are more metabolically stable but less polar.
Compound C : [5-Methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxy-phenyl]-[(1R,5R)-1-[5-(trifluoromethyl)oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone
  • Core : Same bicyclo system with (1R,5R) configuration.
  • Substituents :
    • Methylsulfonyl and trifluoromethyl groups (strong electron-withdrawing effects).
    • Oxazole ring (less basic than triazole, altering binding interactions).
  • Key Differences :
    • Sulfonyl groups enhance solubility but may reduce cell permeability.
    • Trifluoromethyl groups increase metabolic resistance compared to the target’s methoxymethyl.
  • Implications: Potential use in inflammatory or oncological targets due to sulfonyl’s affinity for kinases .

Functional Group Analysis

Feature Target Compound Compound A Compound B Compound C
Core 3-azabicyclo[3.1.0]hexane (1S,5R) Same core (1R,5S) Same core (1R,5R) Same core (1R,5R)
Aromatic Group 2-Chloro-4-fluorophenyl 3,5-Dichlorophenyl None Methylsulfonyl phenyl
Heterocycle 1,2,4-Triazol-3-yl + 6-methoxypyridin-3-yl Dione 1,2,4-Oxadiazol-5-yl Oxazol-3-yl
Polar Groups Methoxymethyl, pyridine methoxy Dione, dichloro Hydrochloride salt Sulfonyl, trifluoromethyl
Predicted logP ~3.5 (moderate lipophilicity) ~4.2 (higher) ~2.8 (lower) ~3.1 (moderate)

Biologische Aktivität

The compound (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane is a novel chemical entity with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of pharmacology and medicinal chemistry.

  • CAS Number : 2231770-85-5
  • Molecular Formula : C22H22ClF2N5O2
  • Molecular Weight : 422.89 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent in treating various diseases. The following sections detail its mechanisms of action, effects on specific biological targets, and observed therapeutic potentials.

  • Target Interaction : The compound is believed to interact with specific receptors and enzymes involved in disease pathways. Its triazole moiety may enhance binding affinity to biological targets.
  • Inhibition of Enzymes : Preliminary studies suggest that it may inhibit certain kinases and other enzymes critical for cellular signaling pathways.

Pharmacological Effects

  • Anticancer Activity : Early studies have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various strains of bacteria and fungi, suggesting its potential as an antibiotic or antifungal agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Evaluation

A study evaluated the effects of this compound on human cancer cell lines, including breast and lung cancer cells. The results indicated:

  • IC50 Values : The compound exhibited low micromolar IC50 values, indicating potent anticancer activity.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound induces cell cycle arrest and promotes apoptosis via caspase activation.

Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy against common pathogens:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Results : The compound showed significant inhibition zones in agar diffusion assays, suggesting effective antibacterial properties.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer Cell LineInduction of apoptosis
AnticancerLung Cancer Cell LineCell cycle arrest
AntimicrobialE. coliZone of inhibition (mm)
AntimicrobialS. aureusZone of inhibition (mm)

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this bicyclo[3.1.0]hexane derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires precise control over stereochemistry (1S,5R configuration) and regioselective functionalization of the triazole and pyridine moieties. Use palladium-catalyzed cross-coupling reactions for triazole-pyridine linkage (as seen in analogous heterocyclic systems) . Optimize solvent polarity (e.g., DMF/THF mixtures) and temperature (60–80°C) to enhance yields. Monitor intermediates via LC-MS and adjust protecting groups (e.g., methoxymethyl) to prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC/LC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>98%) .
  • NMR : Confirm stereochemistry via NOESY (nuclear Overhauser effect) to verify bicyclo[3.1.0]hexane conformation and substituent orientation .
  • X-ray crystallography : Resolve ambiguities in azabicyclo ring puckering (envelope vs. twist conformations) .

Q. What safety protocols are critical when handling this fluorophenyl- and chlorophenyl-containing compound?

  • Methodological Answer : Follow guidelines for halogenated aromatics:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .
  • Neutralize waste with activated charcoal or sodium bicarbonate before disposal .
  • Monitor for acute toxicity using in vitro assays (e.g., HepG2 cell viability) during early-stage research .

Advanced Research Questions

Q. How does the azabicyclo[3.1.0]hexane core influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The bicyclo scaffold enhances metabolic stability by restricting conformational flexibility. Assess:

  • LogP : Measure via shake-flask method to predict membrane permeability (target LogP ~2–3 for CNS penetration) .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using recombinant enzymes to evaluate drug-drug interaction risks .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. Conduct:

  • Pharmacokinetic profiling : Compare AUC (area under the curve) and Cmax in rodent models .
  • Metabolite ID : Use high-resolution LC-QTOF-MS to detect active/inactive metabolites .
  • Tissue distribution studies : Radiolabel the compound (e.g., <sup>14</sup>C) to track accumulation in target organs .

Q. How can computational methods predict the compound’s binding affinity to triazole-targeted enzymes?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like CYP51 or kinase domains.

  • Docking parameters : Use Lamarckian genetic algorithms and AMBER force fields for energy minimization .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability .
  • Validate predictions with SPR (surface plasmon resonance) to measure KD values .

Q. What advanced techniques characterize the electronic effects of the methoxypyridin-3-yl substituent?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze charge distribution and HOMO-LUMO gaps .
  • UV-Vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to quantify solvatochromic effects .
  • XPS (X-ray photoelectron spectroscopy) : Resolve binding energies of nitrogen atoms in the triazole ring .

Data Contradiction and Validation

Q. How to address inconsistencies in reported IC50 values across different assay formats?

  • Methodological Answer : Standardize assay conditions:

  • Cell line selection : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic variability .
  • ATP concentration : Normalize in kinase assays to avoid false negatives .
  • Data normalization : Apply Z-factor scoring to filter out low-quality replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SHR1653
Reactant of Route 2
SHR1653

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.